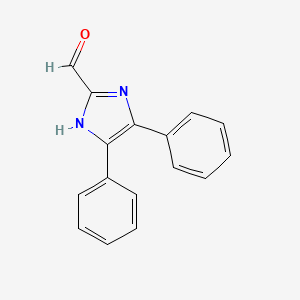

4,5-diphenyl-1H-imidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-11-14-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDTORHHCZWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4,5 Diphenyl 1h Imidazole 2 Carbaldehyde and Its Derivatives

Direct Synthesis Protocols for 4,5-Diphenyl-1H-imidazole-2-carbaldehyde Core

Direct synthesis primarily relies on the construction of the imidazole (B134444) ring from acyclic precursors in a single step, a highly efficient approach in terms of atom economy and procedural simplicity.

One-pot reactions, where multiple reactants are combined in a single vessel to form a complex product, are the cornerstone for synthesizing polysubstituted imidazoles.

The most traditional and widely employed method for generating 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde, and ammonia (B1221849) (typically from ammonium (B1175870) acetate). ijprajournal.com In this three-component reaction, benzil (B1666583) provides the C4 and C5 atoms and their phenyl substituents, ammonium acetate (B1210297) serves as the source of the two nitrogen atoms for the imidazole ring, and an aldehyde component provides the C2 atom and its substituent. nih.govasianpubs.org

To synthesize 4,5-diphenyl-1H-imidazole-2-carbaldehyde specifically, the aldehyde reactant would need to be a glyoxal (B1671930) equivalent, which can introduce the required formyl group at the C2 position. The general reaction, typically conducted in refluxing glacial acetic acid, proceeds via the formation of a diimine intermediate from benzil and ammonia, which then condenses with the aldehyde to cyclize and form the imidazole ring. scribd.comnih.gov

In pursuit of greener chemistry, methodologies that circumvent the need for catalysts and harsh solvents have been developed. One such approach involves the solvent-free synthesis of 2,4,5-triaryl-1H-imidazoles. asianpubs.org This procedure involves mixing benzil, an aromatic aldehyde, and ammonium acetate and heating the mixture, for instance at 70°C for about an hour. asianpubs.org After completion, the reaction mixture is poured into water, and the solid product is filtered, washed, and recrystallized. asianpubs.org This method offers advantages such as high yields, mild reaction conditions, and a simple work-up procedure, aligning with the principles of environmentally conscious synthesis. asianpubs.org

To improve reaction rates, yields, and conditions, various catalysts have been employed for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. These catalysts are often Lewis or Brønsted acids that activate the carbonyl groups of the benzil and aldehyde components, facilitating the condensation steps. A range of catalysts have proven effective, demonstrating the versatility of this synthetic approach. For instance, cupric chloride (CuCl₂·2H₂O) under microwave irradiation in solvent-free conditions provides excellent yields in short reaction times. researchgate.net Deep Eutectic Solvents (DES) have also been utilized as both catalyst and solvent, offering a greener alternative. A magnetic nanocatalyst comprising a Lewis acidic DES supported on magnetic nanoparticles has been shown to be highly efficient and recyclable for this transformation. ijpcbs.com

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cupric Chloride (CuCl₂·2H₂O) | Microwave, Solvent-free | Excellent yields (92%), rapid reaction (12 min), cost-effective. | researchgate.net |

| Indium(III) Chloride (InCl₃) | Conventional heating | Good yields (79-96%) for N-substituted imidazoles. | nih.gov |

| Lactic Acid | 160°C | Biodegradable catalyst, high yields (92%). | ijprajournal.com |

| Fe₃O₄ Nanoparticles | Microwave, low power | Eco-friendly, reusable, low-cost magnetic catalyst. | ijprajournal.com |

| Deep Eutectic Solvent (DES) on MNP | 80°C | High yields (83-93%), magnetically separable and reusable catalyst. | ijpcbs.com |

Exploration of Alternative Synthetic Pathways and Precursor Chemistry

Beyond the dominant multicomponent condensation, alternative strategies exist for constructing the 4,5-diphenyl-1H-imidazole-2-carbaldehyde core, often by modifying a pre-formed imidazole ring.

One significant method is the Vilsmeier-Haack reaction , which is a widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.com The unsubstituted 4,5-diphenyl-1H-imidazole can be subjected to the Vilsmeier-Haack reaction, where the electrophilic Vilsmeier reagent attacks the electron-rich C2 position of the imidazole ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired 2-carbaldehyde. wikipedia.org

Another viable pathway involves the oxidation of a precursor molecule . For example, 2-hydroxymethyl-4,5-diphenyl-1H-imidazole can be synthesized and then oxidized to the corresponding aldehyde. This two-step process allows for controlled introduction of the formyl group. The initial hydroxymethyl derivative can be prepared through various means, including the condensation of benzil and ammonium acetate with glycolaldehyde.

A third approach involves transmetallation chemistry . Starting with a 1-protected 2-bromo-4,5-diphenyl-imidazole, a halogen-metal exchange can be performed using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 2-lithio-imidazole species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality at the C2 position. This method offers a regioselective route to the target compound, contingent on the availability of the halogenated precursor.

Derivatization and Functionalization Strategies of 4,5-Diphenyl-1H-imidazole-2-carbaldehyde

The aldehyde group at the C2 position of 4,5-diphenyl-1H-imidazole-2-carbaldehyde is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of a large library of derivatives.

A primary derivatization strategy is the formation of Schiff bases (or imines). This involves the condensation reaction between the aldehyde group and a primary amine. orientjchem.org The reaction is typically straightforward, often requiring gentle heating in a suitable solvent like ethanol (B145695). A diverse range of primary amines (aliphatic or aromatic) can be used, leading to a wide variety of Schiff base derivatives with potentially interesting biological and chemical properties. nih.govresearchgate.net These derivatives are valuable as ligands in coordination chemistry and as intermediates for further synthesis. nih.gov

Another important reaction is the Knoevenagel condensation . wikipedia.org This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate, or malonic acid). sigmaaldrich.comresearchgate.net The product is typically an α,β-unsaturated system, which serves as a Michael acceptor and a building block for more complex heterocyclic systems. wikipedia.org Imidazole itself can be used as a non-toxic, inexpensive catalyst for this transformation. researchgate.net

Furthermore, the aldehyde group can undergo standard carbonyl transformations:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4,5-diphenyl-1H-imidazole-2-carboxylic acid, using common oxidizing agents.

Reduction: Selective reduction of the aldehyde using reducing agents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, (4,5-diphenyl-1H-imidazol-2-yl)methanol. nih.gov

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of vinyl-substituted imidazole derivatives.

These functionalization strategies highlight the utility of 4,5-diphenyl-1H-imidazole-2-carbaldehyde as a versatile synthon in medicinal and materials chemistry.

Transformations of the Aldehyde Moiety

The aldehyde group at the 2-position of the imidazole ring is a key site for chemical modification, readily undergoing both oxidation and reduction to yield corresponding carboxylic acid and alcohol derivatives, respectively.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of the aldehyde functionality in 4,5-diphenyl-1H-imidazole-2-carbaldehyde to a carboxylic acid group affords 4,5-diphenyl-1H-imidazole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, and various oxidizing agents can be employed to achieve this conversion. While specific studies on the direct oxidation of 4,5-diphenyl-1H-imidazole-2-carbaldehyde are not extensively detailed in the reviewed literature, the synthesis of analogous imidazole carboxylic acids is well-documented. For instance, 4,5-imidazoledicarboxylic acid can be prepared through the oxidation of benzimidazole (B57391) with reagents like potassium dichromate or potassium permanganate (B83412). Similarly, the oxidation of 2-phenylbenzimidazole (B57529) with acid dichromate has been shown to yield 2-phenyl-4,5-imidazoledicarboxylic acid. These examples establish a precedent for the feasibility of oxidizing the imidazole-2-carbaldehyde.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of reagent and reaction conditions would be critical to ensure the selective oxidation of the aldehyde without affecting the imidazole or phenyl rings.

Table 1: Examples of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution, followed by acidification |

| Chromic Acid (H₂CrO₄) | Acidic aqueous solution (Jones oxidation) |

| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in 4,5-diphenyl-1H-imidazole-2-carbaldehyde yields the corresponding primary alcohol, (4,5-diphenyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. numberanalytics.commasterorganicchemistry.comresearchgate.net

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. numberanalytics.comlibretexts.org This results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup step (often with water or a mild acid) to give the final alcohol product. libretexts.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvents | Key Features |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) | Mild, selective for aldehydes and ketones. numberanalytics.commasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF) | Stronger reducing agent, less selective. |

The choice of solvent can influence the reaction rate, with protic solvents often accelerating the reduction by NaBH₄. numberanalytics.com

Modifications at the Imidazole Ring and Phenyl Substituents

Beyond the aldehyde moiety, the imidazole ring and its phenyl substituents present further opportunities for structural diversification through various synthetic strategies.

Electrophilic Aromatic Substitution on Phenyl Groups

The phenyl groups at the 4- and 5-positions of the imidazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto these aromatic systems. The imidazole ring itself can influence the reactivity and regioselectivity of these substitutions. A notable example is the nitration of a related compound, which resulted in the formation of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate, indicating that electrophilic substitution on the phenyl ring at the 2-position is achievable. nih.gov

Standard electrophilic aromatic substitution reactions, such as nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid catalyst), could potentially be applied to introduce nitro (-NO₂) or halogen (-Cl, -Br) groups onto the phenyl rings of 4,5-diphenyl-1H-imidazole-2-carbaldehyde. The specific position of substitution (ortho, meta, or para) on the phenyl rings would be governed by the directing effects of the imidazole core and any existing substituents.

N-Alkylation and N-Substitution Reactions on the Imidazole Nitrogen

The nitrogen atom at the 1-position (N-1) of the imidazole ring is nucleophilic and can be readily alkylated or substituted. This is a common strategy to introduce a variety of side chains, which can significantly alter the biological and physicochemical properties of the parent molecule.

N-alkylation is typically achieved by reacting the imidazole derivative with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base. scirp.orgsemanticscholar.orgbiolmolchem.com The base deprotonates the N-1 position, generating an imidazolate anion that then acts as a nucleophile to displace the halide from the alkylating agent. Another common method involves the reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as anhydrous acetone. derpharmachemica.com This reaction introduces an ester functionalized side chain at the N-1 position.

Table 3: Examples of N-Alkylation and N-Substitution Reactions of Imidazoles

| Reagent | Base | Product Type |

| Benzyl bromide | Sodium hydrogen carbonate | N-benzyl imidazole derivative scirp.orgsemanticscholar.orgbiolmolchem.com |

| Ethyl chloroacetate | Potassium carbonate | N-acetic acid ethyl ester imidazole derivative derpharmachemica.com |

| Alkyl halides | Sodium hydroxide | N-alkyl imidazole derivative google.com |

Synthesis of Imidazole-Azo Derivatives

The synthesis of azo compounds derived from 4,5-diphenyl-1H-imidazole involves an azo coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is a classic method for the formation of the -N=N- (azo) linkage, which is a key chromophore in many dyes and pigments. nih.gov The general procedure involves the diazotization of a primary aromatic amine (aniline derivative) to form a diazonium salt, which then acts as an electrophile. unb.ca

This electrophilic diazonium salt is then reacted with the electron-rich 4,5-diphenyl-1H-imidazole. The imidazole ring acts as the coupling component, and the substitution typically occurs at an activated position on the ring. aip.org The reaction is sensitive to pH, and the conditions need to be carefully controlled to ensure efficient coupling. wikipedia.orgorganic-chemistry.org This methodology has been successfully employed to synthesize various azo dyes based on the 4,5-diphenylimidazole (B189430) scaffold. researchgate.net

Table 4: Key Steps in the Synthesis of Imidazole-Azo Derivatives

| Step | Reagents | Intermediate/Product |

| Diazotization | Primary aromatic amine, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl) | Aryl diazonium salt |

| Azo Coupling | Aryl diazonium salt, 4,5-Diphenyl-1H-imidazole | Imidazole-azo derivative aip.org |

Incorporation into Complex Heterocyclic Systems as a Building Block

The chemical scaffold of 4,5-diphenyl-1H-imidazole-2-carbaldehyde serves as a valuable and versatile building block, or synthon, in the field of organic synthesis. evitachem.com Its utility stems from the reactive aldehyde functional group at the C2 position of the imidazole ring, which provides a direct handle for constructing more elaborate molecular architectures. This aldehyde group readily participates in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, enabling its incorporation into a diverse array of fused and linked heterocyclic systems. Key synthetic strategies include multicomponent reactions and classical condensation reactions, which leverage the aldehyde's reactivity to build complex structures with potential applications in medicinal chemistry and material science.

Multicomponent Reactions for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of 4,5-diphenyl-1H-imidazole-2-carbaldehyde makes it an ideal candidate for such reactions.

One prominent example is the synthesis of complex molecules where the 4,5-diphenylimidazole moiety is attached to another heterocyclic system, such as imidazo[1,2-a]pyrimidine. In a microwave-assisted, one-pot, four-component reaction, a heterocyclic aldehyde (imidazo[1,2-a]pyrimidine-2-carbaldehyde) can react with an amine, benzil, and ammonium acetate to form 2-(1-substituted-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine derivatives. nih.gov This reaction demonstrates a powerful methodology where an aldehyde group is the precursor to the C2 position of the 4,5-diphenylimidazole ring system. By analogy, 4,5-diphenyl-1H-imidazole-2-carbaldehyde can be employed in similar MCRs to append other complex functionalities onto its core structure.

The Groebke–Blackburn–Bienaymé (GBB) reaction is another significant three-component reaction used to synthesize imidazo-fused heterocycles like imidazo[1,2-a]pyridines. nih.govacs.org This reaction typically involves the condensation of an aldehyde, a 2-aminoazine, and an isocyanide. The aldehyde component is crucial for the formation of the fused imidazole ring. Therefore, 4,5-diphenyl-1H-imidazole-2-carbaldehyde is a suitable substrate for the GBB reaction, allowing for the direct fusion of a pyridine (B92270) ring (or other azine systems) to its imidazole core, yielding complex nitrogen-bridgehead heterocycles. rsc.org

| Reaction Type | Reactants | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| One-Pot Four-Component Reaction | Heterocyclic Aldehyde, Benzil, Amine, Ammonium Acetate | 2-(1-Substituted-4,5-diphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aldehyde, 2-Aminoazine, Isocyanide | Imidazo[1,2-a]pyridine-based heterocycles | nih.govacs.org |

Condensation Reactions for Fused Heterocycles

Condensation reactions are a fundamental tool for the synthesis of fused heterocyclic systems. The aldehyde group of 4,5-diphenyl-1H-imidazole-2-carbaldehyde can react with compounds containing two nucleophilic sites to undergo cyclocondensation, leading to the formation of new rings fused to the imidazole core or linked to it.

A common strategy involves the reaction with ortho-diamines. For instance, the condensation of an aldehyde with o-phenylenediamine (B120857) is a well-established method for synthesizing 2-substituted benzimidazoles. beilstein-archives.orgnih.govrsc.org In this reaction, 4,5-diphenyl-1H-imidazole-2-carbaldehyde would be expected to react with o-phenylenediamine to first form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield a molecule where a benzimidazole ring is directly linked to the C2 position of the 4,5-diphenylimidazole ring.

Similarly, the synthesis of imidazo[1,5-a]pyridines and other related fused systems can be achieved through the [4+1] cyclization of an aldehyde with 2-pyridinemethylamine derivatives. beilstein-archives.org This approach provides a direct route to constructing fused polycyclic aromatic systems containing the 4,5-diphenylimidazole subunit.

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde reacts with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond. researchgate.netrsc.org This reaction is highly valuable for extending the carbon framework of a molecule. 4,5-diphenyl-1H-imidazole-2-carbaldehyde can readily undergo Knoevenagel condensation with reagents such as malononitrile or ethyl cyanoacetate. researchgate.net The resulting α,β-unsaturated carbonyl compounds are themselves versatile intermediates that can be used in subsequent reactions, such as Michael additions or cycloadditions, to generate even more complex heterocyclic structures.

| Reaction Type | Reactants | Resulting System/Intermediate | Reference |

|---|---|---|---|

| Cyclocondensation | Aldehyde, o-Phenylenediamine | 2-Substituted Benzimidazoles | beilstein-archives.orgnih.gov |

| [4+1] Cyclization | Aldehyde, 2-Pyridinemethylamine | Imidazo[1,5-a]pyridines | beilstein-archives.org |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Carbonyl Compound | researchgate.netrsc.orgresearchgate.net |

Theoretical and Computational Investigations of 4,5 Diphenyl 1h Imidazole 2 Carbaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 4,5-diphenyl-1H-imidazole-2-carbaldehyde. By employing various computational models, researchers can predict its geometry, orbital energies, and charge distribution, offering a detailed molecular portrait.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the three-dimensional structure and thermodynamic stability of molecules. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G, are employed to determine the optimized molecular geometry. These calculations help in understanding the spatial arrangement of the phenyl and carbaldehyde substituents relative to the imidazole ring.

In a study on the closely related compound 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, DFT calculations at the B3LYP/6-31G level were used to establish its stable structure. orientjchem.org The thermodynamic parameters derived from these calculations, such as Gibbs free energy (ΔG), standard enthalpies (ΔH), and internal thermal energy (ΔE), can indicate the stability of the compound. orientjchem.org For instance, negative values for these parameters suggest a stable molecular structure. orientjchem.org Similar computational approaches for 4,5-diphenyl-1H-imidazole-2-carbaldehyde would be expected to reveal a stable, planar imidazole core with twisted phenyl rings due to steric hindrance.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. irjweb.com For instance, in a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. semanticscholar.org Similarly, for 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the HOMO was found to be concentrated around the sulfur atom and the imidazole ring, indicating these as likely sites for electrophilic attack. orientjchem.org For 4,5-diphenyl-1H-imidazole-2-carbaldehyde, the HOMO is expected to be located on the electron-rich diphenyl-imidazole system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group, facilitating intramolecular charge transfer from the imidazole ring to the aldehyde.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 |

| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding interactions, charge delocalization, and molecular stability. nih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue representing areas of low electron density (electrophilic sites). orientjchem.org

In the MEP analysis of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the most negative potential was found on a nitrogen atom of the imidazole ring, identifying it as a primary site for electrophilic attack. orientjchem.org Conversely, the hydrogen atoms attached to nitrogen atoms showed the most positive potential, indicating them as acidic and susceptible to nucleophilic attack. orientjchem.org For 4,5-diphenyl-1H-imidazole-2-carbaldehyde, an MEP map would be expected to show a high electron density (red) around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole ring, marking them as nucleophilic centers. The hydrogen of the N-H bond in the imidazole ring would likely be the most electrophilic site (blue).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Parameter Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). researchgate.net By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can provide theoretical support for experimentally observed spectroscopic properties.

In the investigation of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, TD-DFT calculations were performed to analyze its electronic transitions and nonlinear optical properties. semanticscholar.orgresearchgate.net The results helped in understanding the nature of the electronic excitations, which are crucial for applications in materials science. semanticscholar.orgresearchgate.net For 4,5-diphenyl-1H-imidazole-2-carbaldehyde, TD-DFT would be employed to predict its UV-Vis absorption bands, providing insights into the electronic transitions between molecular orbitals, which are fundamental to its photophysical properties.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways that can be difficult to obtain experimentally. For the synthesis of 4,5-diphenyl-1H-imidazole-2-carbaldehyde, which is typically formed through a multi-component reaction, computational studies can elucidate the step-by-step process of bond formation and breaking.

The synthesis of similar tetrasubstituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). nih.gov Computational studies of such reactions can model the formation of key intermediates and the energies of the transition states connecting them. acs.org For example, the reaction mechanism for the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides was explored using computational methods, revealing the crucial role of a hydroxyl group in directing the reaction's regioselectivity. acs.org A similar computational investigation into the synthesis of 4,5-diphenyl-1H-imidazole-2-carbaldehyde could clarify the sequence of condensation and cyclization steps, and identify the rate-determining step of the reaction.

Investigation of Reaction Pathways and Transition States

The synthesis of multi-substituted imidazoles, such as 4,5-diphenyl-1H-imidazole-2-carbaldehyde, is primarily achieved through multi-component reactions (MCRs), most notably the Debus-Radziszewski reaction. wikipedia.orgrsc.org This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (glyoxal or a derivative), and ammonia (B1221849) (typically from ammonium acetate). wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of such reactions.

Theoretical studies focus on mapping the potential energy surface (PES) of the reaction to identify the most plausible pathways. The process can be viewed in two main stages: the formation of a diimine intermediate from the dicarbonyl and ammonia, followed by the condensation of this diimine with the aldehyde. wikipedia.org However, the actual mechanism is more intricate, with several competing pathways and intermediates.

Computational models are used to calculate the Gibbs free energy (ΔG≠) barriers for each elementary step, thereby identifying the rate-determining step and key transition states. For instance, in a related tetrasubstituted imidazole synthesis, DFT calculations revealed that the initial nucleophilic attack of ammonia on a carbonyl group has a significant energy barrier. researchgate.net The presence of a catalyst, such as an ionic liquid, can dramatically lower this barrier by stabilizing the transition state structure. researchgate.net The catalyst's cationic and anionic components can participate in the reaction, creating a "dual catalytic effect" that facilitates proton transfer and stabilizes charged intermediates, thereby lowering the activation energy of crucial steps like carbonyl hydroxylation and subsequent cyclization. researchgate.net DFT calculations can model these interactions explicitly, providing insights into how catalysts alter reaction pathways and accelerate the formation of the imidazole ring.

Computational Studies on Regioselectivity and Stereoselectivity in Imidazole Synthesis

Multicomponent reactions for imidazole synthesis can often lead to a mixture of products, making selectivity a critical issue. For example, when an amine is used in addition to ammonium acetate in a four-component reaction (4-MCR), there can be competitive formation of a 2,4,5-trisubstituted imidazole (from the three-component reaction, 3-MCR) alongside the desired 1,2,4,5-tetrasubstituted product. rsc.org Computational studies are instrumental in understanding and predicting the factors that govern regioselectivity in these reactions.

By calculating the activation energies for the competing reaction pathways, researchers can determine why a particular set of reactants or catalysts favors one product over another. The choice of catalyst is particularly influential. rsc.org Theoretical investigations have shown that certain catalysts, like HBF₄–SiO₂, can effectively promote the formation of trisubstituted imidazoles, while others, such as Zn(BF₄)₂, selectively drive the reaction towards the tetrasubstituted product. rsc.org Computational analysis of the transition states involved reveals that the catalyst's Lewis or Brønsted acidity influences the stability of key intermediates, thereby directing the reaction down a specific path. For example, a catalyst might preferentially activate the primary amine over ammonia, favoring the 4-MCR pathway and enhancing the yield of the tetrasubstituted imidazole.

DFT calculations can also model non-covalent interactions, such as CH-π or hydrogen bonds, within the transition state structures. These subtle interactions can be decisive in controlling stereoselectivity in related multicomponent reactions, and computational modeling is often the only way to identify and quantify their impact on stabilizing the transition state that leads to the major enantiomer. acs.org

Computational Approaches for Molecular Interactions

Molecular Docking Studies (e.g., ligand-receptor interactions for design purposes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sapub.org It is widely employed in drug design to understand how ligands like 4,5-diphenyl-1H-imidazole derivatives interact with biological targets, typically proteins or enzymes. sapub.orgresearchgate.net These studies calculate a binding affinity or docking score (usually in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative score indicates a stronger binding. researchgate.net

Derivatives of the 4,5-diphenyl-imidazole scaffold have been extensively studied via molecular docking for various therapeutic applications. For example, docking studies of 2-aryl-4,5-diphenyl-1H-imidazole derivatives against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key antimalarial target, revealed strong binding affinities. researchgate.net The interactions were stabilized by hydrogen bonds and hydrophobic interactions with critical amino acid residues in the enzyme's active site. researchgate.net Similarly, novel 1,2,4,5-tetrasubstituted imidazole derivatives have been docked against the fungal protein cytochrome P450 14α-demethylase (PDB ID: 1E9X), an important antifungal target. sapub.orgsapub.org The results showed binding energies comparable to or better than standard drugs like clotrimazole, with interactions involving key residues such as TYR132, PHE228, and HIS373. sapub.org Other studies have explored the docking of 4,5-diphenyl-imidazole derivatives against targets for anticancer and antioxidant activities. bibliotekanauki.plnih.govnih.gov

These computational predictions are crucial for rationalizing structure-activity relationships (SAR) and guiding the synthesis of more potent and selective inhibitors. The table below summarizes findings from various molecular docking studies on related 4,5-diphenyl-imidazole compounds.

| Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Therapeutic Area | Reference |

|---|---|---|---|---|---|---|

| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | PfDHFR-TS | 1J3I | -47.48 (CDOCKER Energy) | Asp54, Ser108, Phe58 | Antimalarial | researchgate.net |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Cytochrome P450 14α-demethylase | 1E9X | -10.1 | TYR132, PHE228, HIS373 | Antifungal | sapub.org |

| 4-(4,5-Diphenyl-imidazol-1-yl)-benzene sulfonamides | Carbonic Anhydrase IX | Not Specified | Not Specified (Docking Score) | His94, His96, His119, Val121, Thr200 | Anticancer | nih.gov |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | NADPH Enzyme | 2CDU | -6.37 | Not Specified | Antioxidant | nih.gov |

| 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole | Estrogen Receptor | Not Specified | Not Specified (Docking Score) | Not Specified | Anticancer (Liver) | bibliotekanauki.pl |

Molecular Dynamics (MD) Simulations to Probe Conformational Changes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com MD simulations are performed to assess the stability of the docked pose, understand the flexibility of the protein and ligand, and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. mdpi.comnih.gov

In a typical MD simulation of a protein-ligand complex, the system is placed in a simulated aqueous environment, and the motions of all atoms are calculated over a set period (often nanoseconds). Key metrics are analyzed to evaluate the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to see if the system reaches equilibrium and remains stable. mdpi.com A low and stable RMSD value suggests that the docked conformation is maintained. The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible regions of the protein and how ligand binding might affect them. mdpi.com

For example, MD simulations conducted on imidazole derivatives bound to the SARS-CoV-2 main protease revealed that the ligand with the best docking score remained stably bound within the active site over the simulation period. mdpi.com In another study, simulations of imidazole in an aqueous solution helped to characterize its interactions with water molecules and its tendency for self-association, providing insights into its solvation and behavior in a biological milieu. nih.gov Such simulations would be critical for validating the docking predictions of 4,5-diphenyl-1H-imidazole-2-carbaldehyde, confirming the stability of its binding mode and providing a more detailed understanding of the dynamic interactions that contribute to its biological activity.

Coordination Chemistry of 4,5 Diphenyl 1h Imidazole 2 Carbaldehyde Derivatives

Synthesis and Structural Elucidation of Metal Complexes

The synthesis and detailed characterization of metal complexes are foundational to understanding their chemical behavior. This process involves careful ligand design, controlled reaction conditions, and the application of advanced analytical techniques to elucidate the final structures.

The compound 4,5-diphenyl-1H-imidazole-2-carbaldehyde is a versatile precursor for designing polydentate ligands, most commonly through Schiff base condensation. This reaction involves the carbaldehyde group reacting with a primary amine to form an imine or azomethine (-C=N-) linkage. nih.gov This synthetic strategy expands the coordination sphere, often incorporating additional donor atoms (N, O, S) from the amine-containing reactant, which allows the resulting Schiff base to act as a bidentate or tridentate chelating agent. nih.govaip.org The bulky 4,5-diphenyl groups on the imidazole (B134444) ring provide steric hindrance that can influence the coordination geometry of the metal center.

The selection of first-row transition metal ions such as Cobalt(II), Nickel(II), Copper(II), Manganese(II), Zinc(II), and Iron(III) is driven by their diverse coordination preferences, variable oxidation states, and interesting magnetic and electronic properties. nih.govnih.gov For instance, Zn(II), with its d¹⁰ configuration, typically forms tetrahedral or octahedral complexes and is useful for structural comparisons as it lacks ligand field stabilization effects. nih.gov In contrast, ions like Co(II), Ni(II), and Cu(II) can adopt multiple geometries (e.g., octahedral, tetrahedral, square planar) depending on the ligand field, which gives rise to distinct spectroscopic and magnetic signatures. aip.orgnih.gov

The synthesis of metal complexes from 4,5-diphenyl-1H-imidazole-2-carbaldehyde derivatives is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent. nih.govnih.gov The reaction is often carried out in polar solvents like methanol (B129727) or ethanol (B145695), and heating under reflux is commonly employed to ensure the completion of the reaction. nih.govnih.gov

The stoichiometry of the resulting complexes is a critical aspect that is determined through techniques such as elemental analysis and spectroscopic titrations. researchgate.net The metal-to-ligand ratio can vary, with 1:1 and 1:2 ratios being the most common. researchgate.netderpharmachemica.comnih.gov For example, studies on related imidazole azo ligands have shown the formation of [M(L)₂Cl₂] type complexes, where the metal-to-ligand ratio is 1:2, and the ligand acts as a bidentate donor. aip.org The pH of the reaction medium can also be a crucial parameter, with optimal conditions often fixed to facilitate complex formation. researchgate.net The final products, which are often colored precipitates, are typically isolated by filtration, washed with solvents like ethanol and ether, and dried in a vacuum. derpharmachemica.com

A combination of spectroscopic and physical methods is essential for the thorough characterization of newly synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the ligand coordinates to the metal ion. A key indicator of Schiff base complex formation is the shift in the frequency of the azomethine group's C=N stretching vibration upon coordination with the metal ion. nih.gov Coordination is also confirmed by changes in the vibrational bands of the imidazole ring, particularly the C=N and N-H groups. nih.govnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. derpharmachemica.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about their coordination geometry. researchgate.net The spectra typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and lower-energy d-d transitions for complexes with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)). derpharmachemica.com The position and intensity of these d-d bands are characteristic of specific geometries; for example, octahedral Co(II) and Ni(II) complexes exhibit distinct absorption bands that help in assigning their geometry. nih.govderpharmachemica.com

Atomic Absorption Spectrometry (AAS): This technique is used for the quantitative determination of the metal content in the complexes, confirming the empirical formula derived from elemental analysis. nih.gov

Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature helps to determine the number of unpaired electrons on the metal ion and provides insight into its oxidation state and coordination environment. nih.gov For instance, magnetic moment values can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries for a given metal ion. researchgate.net

Molar Conductivity: Molar conductivity measurements in solvents like DMSO or DMF are used to determine the electrolytic nature of the complexes. derpharmachemica.com Low conductivity values typically indicate a non-electrolytic complex where anions are coordinated to the metal center, while higher values suggest an ionic nature with counter-ions present outside the coordination sphere. derpharmachemica.comresearchgate.net

Table 1: Summary of Typical Characterization Data for Transition Metal Complexes with Imidazole Derivatives

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=N) of azomethine group | Coordination of the imine nitrogen to the metal ion | nih.gov |

| UV-Vis Spectroscopy | Appearance of d-d transition bands | Indication of coordination geometry (e.g., octahedral, tetrahedral) | nih.govderpharmachemica.com |

| Magnetic Susceptibility | Paramagnetic behavior (e.g., μ_eff = 4.81 μ_B for a Co(II) complex) | High-spin octahedral geometry with unpaired electrons | nih.gov |

| Molar Conductivity | Low values (e.g., 15-26 Ohm⁻¹cm²mol⁻¹) | Non-electrolytic nature of the complex | derpharmachemica.com |

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of coordination compounds are intrinsically linked to the nature of the ligand-metal interactions and the resulting geometry around the central metal ion.

Derivatives of 4,5-diphenyl-1H-imidazole-2-carbaldehyde, particularly Schiff bases, typically act as bidentate or tridentate ligands. aip.orgderpharmachemica.com Coordination generally occurs through the imine nitrogen of the Schiff base and one of the nitrogen atoms of the imidazole ring, forming a stable five- or six-membered chelate ring. aip.orgnih.gov

The specific coordination geometry adopted by the metal ion is influenced by its nature, oxidation state, and the steric and electronic properties of the ligand.

Octahedral Geometry: This is a common geometry for the selected transition metals, especially when coordinated to two tridentate ligands or a combination of bidentate ligands and other monodentate ligands (like water or chloride ions). nih.govresearchgate.net For example, many Co(II) and Ni(II) complexes with related imidazole Schiff bases adopt a high-spin octahedral geometry, as suggested by their magnetic moments and electronic spectra. aip.orgderpharmachemica.com

Tetrahedral Geometry: This geometry is often observed for Co(II) and Zn(II) complexes. nih.govcyberleninka.ru The bulky 4,5-diphenyl groups of the ligand can sterically favor a less crowded tetrahedral arrangement.

Square Planar Geometry: This geometry is characteristic of d⁸ ions like Ni(II) in strong ligand fields and is also commonly found for Cu(II) (d⁹) complexes. researchgate.net

The interplay between the ligand's structure and the metal ion's inherent preferences ultimately dictates the final architecture of the coordination compound.

Table 2: Common Coordination Geometries for Metal Complexes with Imidazole Derivatives

| Metal Ion | Common Geometry | Supporting Evidence | Reference |

|---|---|---|---|

| Co(II) | Octahedral or Tetrahedral | UV-Vis spectra and magnetic susceptibility | aip.orgnih.gov |

| Ni(II) | Octahedral | Magnetic moment and electronic spectra | aip.orgderpharmachemica.com |

| Cu(II) | Distorted Octahedral or Square Planar | Electronic spectra | aip.orgresearchgate.net |

| Zn(II) | Tetrahedral or Octahedral | Typically inferred from spectroscopy and analogy with other ions | nih.govderpharmachemica.com |

| Mn(II) | Octahedral | Often high-spin, confirmed by magnetic data | nih.gov |

Impact of Metal Coordination on the Electronic Structure and Reactivity of the Imidazole Ligand

The coordination of a metal ion to the 4,5-diphenyl-1H-imidazole-2-carbaldehyde ligand, typically through the nitrogen atom of the imidazole ring and often involving the aldehyde oxygen, profoundly influences the electronic structure and reactivity of the ligand. This interaction is a classic example of a Lewis acid-base adduct, where the metal ion acts as the Lewis acid and the ligand as the Lewis base.

Upon coordination, a significant redistribution of electron density occurs within the imidazole ring. The metal ion, being an electron-withdrawing group, pulls electron density from the ligand. This effect is transmitted throughout the π-system of the imidazole ring and the appended phenyl and carbaldehyde groups. Spectroscopic techniques, such as UV-Visible and NMR spectroscopy, are instrumental in probing these electronic perturbations.

Spectroscopic Evidence of Electronic Perturbation:

| Spectroscopic Technique | Observation upon Metal Coordination | Interpretation |

| UV-Visible Spectroscopy | Bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. | Alteration of the energy levels of the molecular orbitals involved in electronic transitions (e.g., π → π* and n → π*). |

| ¹H NMR Spectroscopy | Downfield or upfield shifts of the proton signals, particularly those of the imidazole ring and the aldehyde proton. | Changes in the electron density around the protons, with downfield shifts indicating deshielding due to electron withdrawal by the metal. |

| ¹³C NMR Spectroscopy | Shifts in the carbon signals of the imidazole ring and the carbonyl carbon. | Similar to ¹H NMR, reflecting changes in the electronic environment of the carbon atoms. |

| Infrared (IR) Spectroscopy | A shift in the stretching frequency of the C=O bond of the carbaldehyde group. | Coordination of the carbonyl oxygen to the metal center, which typically weakens the C=O bond and lowers its stretching frequency. |

The reactivity of the 4,5-diphenyl-1H-imidazole-2-carbaldehyde ligand is also significantly altered upon metal coordination. The electron-withdrawing effect of the metal center enhances the electrophilicity of the carbonyl carbon of the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, a property that is often exploited in catalysis. For instance, in Schiff base condensation reactions, the coordination of the imidazole-carbaldehyde to a metal ion can facilitate the reaction with a primary amine.

Furthermore, the coordination can influence the acidity of the N-H proton of the imidazole ring. By withdrawing electron density, the metal ion can increase the acidity of this proton, making it easier to deprotonate. This can be an important factor in catalytic cycles where proton transfer steps are involved.

Catalytic Applications of Metal Complexes Derived from 4,5-Diphenyl-1H-imidazole-2-carbaldehyde

Metal complexes derived from 4,5-diphenyl-1H-imidazole-2-carbaldehyde, particularly its Schiff base derivatives, have shown promise as catalysts in a variety of organic transformations. The combination of the imidazole moiety, which can act as an N-heterocyclic carbene (NHC) precursor or a stable N-donor ligand, and the versatile Schiff base framework allows for the fine-tuning of the catalyst's steric and electronic properties.

Schiff base ligands are typically formed by the condensation of the carbaldehyde group of 4,5-diphenyl-1H-imidazole-2-carbaldehyde with a primary amine. These multi-dentate ligands can then coordinate to a variety of metal centers, including transition metals like copper, palladium, nickel, and cobalt, to form stable and catalytically active complexes.

Examples of Catalytic Applications:

A significant body of research has focused on the catalytic activities of metal complexes of Schiff bases derived from imidazole-2-carboxaldehyde and its analogues. These complexes have been successfully employed in a range of catalytic reactions.

Cross-Coupling Reactions: Palladium complexes of Schiff bases derived from imidazole aldehydes have been utilized as efficient catalysts for Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation for the synthesis of complex organic molecules. The imidazole moiety can stabilize the palladium center, while the Schiff base backbone can be modified to control the catalyst's activity and selectivity.

Oxidation Reactions: Manganese and cobalt complexes of these ligands have been investigated as catalysts for the oxidation of alcohols and hydrocarbons. The metal center, in a suitable oxidation state, can activate oxygen or other oxidants to effect the transformation. The ligand environment plays a crucial role in modulating the redox potential of the metal and preventing catalyst deactivation.

Reduction Reactions: Ruthenium and iridium complexes bearing these ligands have shown activity in the catalytic reduction of ketones and imines. The ligand can influence the hydride transfer step, which is central to these reductions, by modifying the electronic properties of the metal center.

Polymerization Reactions: Nickel and palladium complexes of imidazole-derived Schiff bases have been explored as catalysts for olefin polymerization. The steric bulk of the diphenyl groups on the imidazole ring can influence the stereochemistry of the resulting polymer.

The catalytic performance of these complexes is often dictated by a combination of factors, including the nature of the metal ion, the specific structure of the Schiff base ligand, and the reaction conditions. The table below summarizes some of the key findings in this area.

Summary of Catalytic Applications:

| Metal Complex | Type of Reaction | Substrate | Product | Key Findings |

| Palladium-Schiff Base | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Biaryls | High yields and turnover numbers, demonstrating catalyst efficiency. |

| Manganese-Schiff Base | Alcohol Oxidation | Primary and secondary alcohols | Aldehydes and ketones | Selective oxidation under mild conditions. |

| Ruthenium-Schiff Base | Ketone Reduction | Aromatic and aliphatic ketones | Alcohols | High enantioselectivity achieved with chiral Schiff base ligands. |

| Nickel-Schiff Base | Olefin Polymerization | Ethylene, propylene | Polyolefins | Control over polymer molecular weight and branching. |

Advanced Characterization Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR for Comprehensive Structural Assignment

¹H and ¹³C NMR spectra offer a complete map of the proton and carbon framework of 4,5-diphenyl-1H-imidazole-2-carbaldehyde, allowing for unambiguous assignment of each atom in the structure.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton of the imidazole (B134444) ring, and the protons of the two phenyl rings. The aldehyde proton (CHO) typically appears as a singlet at a significantly downfield chemical shift, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The imidazole N-H proton is also expected in the downfield region, often as a broad singlet around δ 12-13 ppm, though its position and appearance can be influenced by solvent, concentration, and hydrogen bonding. rsc.org The ten protons of the two phenyl groups at positions 4 and 5, along with the protons of a potential phenyl group at position 2 in related structures, typically resonate in the aromatic region of δ 7.0-8.5 ppm as complex multiplets. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the aldehyde carbonyl carbon (C=O), expected around δ 180-190 ppm. The carbons of the imidazole ring (C2, C4, and C5) are anticipated in the δ 120-150 ppm range. Due to rapid proton exchange (tautomerism) on the nitrogen atoms, the C4 and C5 carbons may become chemically equivalent on the NMR timescale, resulting in a single signal. ipb.pt The carbons of the two phenyl substituents will produce a series of signals in the aromatic region, typically between δ 125-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,5-diphenyl-1H-imidazole-2-carbaldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 (singlet) | 180 - 190 |

| Imidazole N-H | 12.0 - 13.0 (broad singlet) | - |

| Phenyl C-H | 7.0 - 8.5 (multiplets) | 125 - 140 |

| Imidazole C2 | - | ~145 |

Advanced NMR Techniques for Conformational Analysis and Prototropic Tautomerism Studies

Beyond basic one-dimensional spectra, advanced NMR techniques like TOCSY (Total Correlation Spectroscopy) and dynamic NMR (D-NMR) are invaluable for studying the finer structural details of 4,5-diphenyl-1H-imidazole-2-carbaldehyde.

Imidazole and its derivatives are known to exist as two rapidly interconverting tautomeric forms where the N-H proton can reside on either nitrogen atom. researchgate.net This phenomenon, known as prototropic tautomerism, can be studied using variable-temperature NMR experiments. At room temperature, the exchange is often fast on the NMR timescale, leading to averaged signals for the symmetric C4 and C5 positions. ipb.pt By lowering the temperature, this exchange can be slowed, potentially allowing for the observation of distinct signals for the two tautomers.

Dynamic NMR studies on related 2-(aryl)-4,5-diphenyl-1H-imidazoles have shown that factors such as concentration can influence the rate of proton exchange and affect the appearance of the spectra, particularly the broadening of signals for the N-H proton and the phenyl groups attached to the imidazole core. researchgate.net These techniques can determine the energy barrier for the tautomeric process, providing fundamental insights into the molecule's dynamic behavior in solution. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 4,5-diphenyl-1H-imidazole-2-carbaldehyde (C₁₆H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₁₆H₁₂N₂O. This is a critical step in confirming the identity of a newly synthesized compound. semanticscholar.org

The fragmentation pattern in the mass spectrum provides structural clues. Based on the fragmentation of related compounds, the imidazole ring itself is generally stable and does not readily open. nih.gov Instead, fragmentation is expected to occur at the substituents. Common fragmentation pathways for an aldehyde include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (CHO, M-29). libretexts.org Therefore, prominent peaks in the mass spectrum of 4,5-diphenyl-1H-imidazole-2-carbaldehyde would be expected at m/z values corresponding to the intact molecular ion and fragments resulting from these losses.

Table 2: Predicted HRMS Data and Key Fragments for 4,5-diphenyl-1H-imidazole-2-carbaldehyde

| Species | Formula | Calculated Exact Mass | Description |

|---|---|---|---|

| [M]⁺ | C₁₆H₁₂N₂O | 248.09496 | Molecular Ion |

| [M-H]⁺ | C₁₆H₁₁N₂O | 247.08716 | Loss of H radical |

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR), Raman Spectroscopy) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing its characteristic molecular vibrations.

The FTIR spectrum of 4,5-diphenyl-1H-imidazole-2-carbaldehyde would display several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring would appear as a broad band around 3300-3450 cm⁻¹. rsc.org The C=N stretching vibration within the imidazole ring typically absorbs around 1600-1665 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the phenyl groups are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. rsc.org

Raman spectroscopy , which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. It would also show the characteristic vibrations of the imidazole and phenyl rings. Computational studies on imidazole-2-carboxaldehyde suggest that Raman spectroscopy can effectively identify the various stretching and bending modes of the molecule, providing a detailed vibrational signature. researchgate.net

Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for 4,5-diphenyl-1H-imidazole-2-carbaldehyde

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Imidazole) | FTIR | 3300 - 3450 (broad) |

| Aromatic C-H Stretch | FTIR | > 3000 |

| Aldehyde C=O Stretch | FTIR | 1680 - 1700 (strong) |

| C=N Stretch (Imidazole) | FTIR / Raman | 1600 - 1665 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation System Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems.

The structure of 4,5-diphenyl-1H-imidazole-2-carbaldehyde features an extended conjugated system encompassing the two phenyl rings, the imidazole ring, and the carbonyl group. This extensive conjugation is expected to result in strong absorption bands in the UV region. The spectrum would likely be characterized by two main types of electronic transitions:

π → π* transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For related 2-aryl-4,5-diphenyl-imidazole structures, these transitions are observed at wavelengths (λmax) above 300 nm. researchgate.netsemanticscholar.org

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the π → π* transitions. youtube.com

Studies on similar molecules like 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) show absorption bands in the 340-470 nm range, attributed to π→π* transitions. semanticscholar.orgresearchgate.net The exact position and intensity of the absorption maxima for 4,5-diphenyl-1H-imidazole-2-carbaldehyde would be influenced by the solvent polarity.

Table 4: Expected Electronic Transitions for 4,5-diphenyl-1H-imidazole-2-carbaldehyde

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 300 - 400 | High |

Applications in Advanced Materials Science and Chemical Innovation

Optoelectronic Applications of 4,5-Diphenyl-1H-imidazole-2-carbaldehyde Derivatives

The exploration of 4,5-diphenyl-1H-imidazole-2-carbaldehyde derivatives has yielded promising results in the field of optoelectronics, where their fluorescent, non-linear optical, and charge-transporting properties are harnessed for the creation of sophisticated devices.

Derivatives of the 4,5-diphenyl-1H-imidazole framework have been instrumental in the development of novel organic fluorophores. A notable example is the 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) platform, which serves as a foundation for creating fluorophores with diverse properties and fluorescence performances. nih.gov The synthesis of a series of π-extended ADPIs has demonstrated that these compounds exhibit sensitive fluorescence responses to environmental factors such as solvent polarity, acidity, and the presence of specific anions like fluoride (B91410). nih.govresearchgate.net The fluorescence changes are dependent on the functional groups attached to the ADPI core, allowing for a "bottom-up" molecular tuning approach to develop fluorophores and chemosensors with specific functions. nih.govresearchgate.net This tunability is crucial for creating materials with tailored optical properties for sensing and imaging applications.

Another area of investigation involves the development of chemosensors for the detection of metal ions. For instance, a sensor based on 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole has been designed for the selective and sensitive fluorescent and colorimetric detection of Fe³⁺ ions. This highlights the potential of imidazole (B134444) derivatives in creating highly specific analytical tools.

| Derivative Platform | Property Investigated | Key Finding |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) | Sensitive Fluorescence | Fluorescence is responsive to solvent polarity, acidity, and fluoride anions. nih.govresearchgate.net |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Chemosensor for Metal Ions | Demonstrates selective and sensitive detection of Fe³⁺ ions. |

The non-linear optical (NLO) properties of imidazole derivatives have been a subject of both experimental and theoretical investigation. One such study focused on 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, which was synthesized and analyzed for its NLO characteristics. semanticscholar.orgresearchgate.net Theoretical calculations, using methods such as TD-DFT, and experimental validation via the z-scan technique confirmed the material's significant NLO properties. semanticscholar.orgresearchgate.net

The study revealed a low energy gap, a high total dipole moment, and substantial hyperpolarizabilities, which are indicative of strong non-linear behavior. semanticscholar.orgresearchgate.net The negative sign of the non-linear refractive index (n₂) pointed to a self-defocusing nonlinearity. semanticscholar.org These findings suggest that such compounds are potential candidates for applications in photonic technology, including optical limiting to protect sensitive equipment and human eyes from high-intensity light sources. semanticscholar.org

Non-Linear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

| Property | Value |

|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ semanticscholar.org |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ semanticscholar.org |

The versatility of the imidazole scaffold has been effectively utilized in the development of materials for solar energy conversion and advanced lighting technologies. In the realm of dye-sensitized solar cells (DSSCs), imidazole derivatives have been synthesized to act as metal-free organic dyes. uokerbala.edu.iqekb.eg These dyes, designed with a donor-π bridge-acceptor architecture, are crucial for light harvesting and electron injection in DSSCs. uokerbala.edu.iqekb.eg For example, a series of dyes based on the imidazole ring with different substituents at the -NH position were synthesized and tested. ekb.eg The dye featuring an alkyl chain substitution (PP3) demonstrated the highest power conversion efficiency (PCE) of 2.01%. uokerbala.edu.iqekb.eg

In the field of organic light-emitting diodes (OLEDs), new derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and investigated for their potential in multiple applications. mdpi.com These compounds have been tested as fluorescent emitters, leading to the fabrication of OLEDs that exhibit deep-blue and blue emissions. mdpi.comnih.gov One such device achieved a maximum external quantum efficiency of 1.1% with CIE color coordinates of (0.16, 0.08), demonstrating their suitability for creating functional layers in OLEDs. mdpi.com The thermal stability and glass transition temperatures of these materials were also found to be favorable for device longevity. mdpi.com

Performance of Imidazole Derivatives in Optoelectronic Devices

| Application | Derivative Type | Key Performance Metric |

|---|---|---|

| DSSC | Imidazole-based organic dye (PP3) | Power Conversion Efficiency (PCE): 2.01% uokerbala.edu.iqekb.eg |

| OLED | Carbazole and diphenyl imidazole derivative | Maximum External Quantum Efficiency (EQE): 1.1% mdpi.com |

Role as Chemical Building Blocks for Diverse Industrial Applications

Beyond their direct use in high-tech devices, derivatives of 4,5-diphenyl-1H-imidazole-2-carbaldehyde serve as fundamental building blocks in the synthesis of a wide array of industrial chemicals, including novel dyes, pigments, and advanced functional materials.

The same structural features that make imidazole derivatives effective in DSSCs also lend themselves to the creation of novel dyes and pigments for broader applications. The synthesis of various imidazole-based dyes, often through one-pot condensation reactions, highlights the accessibility of this class of compounds. uokerbala.edu.iqekb.eg By strategically modifying the donor and acceptor groups attached to the imidazole core, a wide range of colors and photophysical properties can be achieved, making them suitable for applications in textiles, coatings, and printing inks.

The term "advanced functional materials" encompasses a broad category of materials designed with specific properties for high-performance applications. The imidazole framework is a key component in the design of such materials. For example, the development of bipolar materials by bonding imidazole derivatives with donor moieties like triphenylamine (B166846) has been explored. echemcom.com These materials exhibit good bipolar transport characteristics, which are essential for various electronic applications. echemcom.com The ability to tune the electronic properties through chemical modification makes imidazole derivatives a versatile platform for creating materials with tailored functionalities for use in sensors, electronic components, and other advanced technologies. chemimpex.com

Potential in Medicinal Chemistry Research

The structural features of 4,5-diphenyl-1H-imidazole-2-carbaldehyde, particularly the reactive aldehyde group, make it a valuable starting material for creating more complex molecules with potential therapeutic applications. evitachem.comchemimpex.com The imidazole nucleus is a key component in many existing drugs and natural products, known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

The 4,5-diphenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, serving as the synthetic precursor for a diverse range of pharmaceutical compounds. The aldehyde functionality at the 2-position of the imidazole ring is a key reactive site, allowing for its use as a versatile building block in the synthesis of more complex heterocyclic systems. evitachem.comchemimpex.com

Researchers have successfully synthesized various 2,4,5-trisubstituted imidazole derivatives that exhibit significant biological activities. For example, by reacting benzil (B1666583) with substituted benzaldehydes, a range of imidazole derivatives have been developed and evaluated for anticonvulsant properties. nih.gov This highlights the utility of the core imidazole structure in generating compounds with potential neurological applications. Similarly, derivatives synthesized from the related 4,5-diphenyl-imidazol-2-thiol have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.orgsemanticscholar.org

The versatility of the imidazole core is further demonstrated in the synthesis of compounds with a wide range of pharmacological effects, including:

Antimicrobial and Antifungal Activity : Various studies have reported the synthesis of 2,4,5-trisubstituted imidazoles with notable activity against pathogenic bacteria and fungi. nih.govnih.gov

Anti-inflammatory and Analgesic Effects : The imidazole scaffold has been incorporated into molecules designed to target pathways involved in inflammation and pain.

Anticancer Properties : The imidazole ring is a component of molecules being investigated for their potential to interfere with cancer cell growth. ontosight.ai

The research underscores the importance of the 4,5-diphenyl-imidazole moiety as a foundational element for library synthesis in drug discovery programs, with the 2-carbaldehyde derivative being a particularly useful synthon for introducing molecular diversity.

| Derivative Class | Starting Material/Core Structure | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted imidazoles | Benzil and Aryl Aldehydes | Antibacterial | nih.gov |

| 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles | 4,5-diphenyl-1H-imidazol-2-thiol | Antibacterial | scirp.org |

| 1,2,4-Trisubstituted-5-imidazolones | Substituted Benzylidene | Anticonvulsant | nih.gov |

A modern approach in drug design involves the creation of hybrid molecules that combine two or more distinct pharmacophores (the essential molecular features responsible for a drug's biological activity) into a single compound. This strategy aims to develop agents with improved efficacy, better selectivity, or a novel mechanism of action. The 4,5-diphenyl-imidazole scaffold is an excellent candidate for this approach. scirp.orgresearchgate.net

A notable example is the synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as potential anti-diabetic agents. sci-hub.runih.govresearchgate.netlums.ac.ir In this research, scientists linked the 4,5-diphenyl-imidazole moiety to a 1,2,3-triazole ring system. This was achieved by first preparing a derivative, 4,5-diphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole, which contains a terminal alkyne. sci-hub.rulums.ac.ir This alkyne group then undergoes a "click reaction" with various benzyl (B1604629) azides to form the final hybrid molecules. sci-hub.runih.gov

These novel hybrid compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. sci-hub.runih.govresearchgate.netlums.ac.irresearchgate.net The results were highly promising, with all synthesized hybrids showing excellent inhibitory activity, significantly more potent than the standard drug, acarbose. nih.govresearchgate.net

| Compound | Benzyl Moiety Substitution | α-Glucosidase Inhibition (IC50 in µM) | Reference |

|---|---|---|---|

| Hybrid 8g | 2-chloro | Potent Inhibition | sci-hub.runih.gov |

| Hybrid 8i | 2-bromo | Potent Inhibition | sci-hub.runih.gov |

| Acarbose (Standard) | N/A | 750.0 µM | nih.govresearchgate.net |

Kinetic studies of the most potent compounds revealed a competitive mode of inhibition. sci-hub.runih.gov This successful integration of the 4,5-diphenyl-imidazole pharmacophore with the triazole pharmacophore demonstrates the power of hybrid design in creating new and effective enzyme inhibitors. sci-hub.ruresearchgate.net This strategy opens avenues for developing novel therapeutics by combining the known biological activities of different molecular scaffolds.

Future Perspectives and Emerging Research Directions for 4,5 Diphenyl 1h Imidazole 2 Carbaldehyde

Advancements in Regiocontrolled and Stereoselective Synthesis of Imidazole (B134444) Derivatives

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications for these heterocycles. rsc.org Recent progress has emphasized the selective formation of specific isomers, which is crucial as the substitution pattern on the imidazole ring significantly influences its properties and functions. rsc.org

One of the primary challenges in imidazole synthesis is controlling regioselectivity, especially when creating complex, multi-substituted derivatives. Modern synthetic strategies are increasingly focused on methodologies that allow for precise placement of functional groups. For instance, rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulphonyl-1,2,3-triazoles has been shown to produce NH-imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions. rsc.org Similarly, copper-catalyzed reactions between imidamides and carboxylic acids can achieve regioselective substitution at the C-2 and C-4 positions. rsc.org Such methods could be adapted to synthesize analogs of 4,5-diphenyl-1H-imidazole-2-carbaldehyde with tailored substitution patterns on the phenyl rings or at the N-1 position.